N-(1-(cyclopentanecarbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide
CAS No.: 1448027-78-8
Cat. No.: VC5164728
Molecular Formula: C24H25N3O3
Molecular Weight: 403.482
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1448027-78-8 |
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Molecular Formula | C24H25N3O3 |
Molecular Weight | 403.482 |
IUPAC Name | N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-6-methoxy-1H-indole-2-carboxamide |
Standard InChI | InChI=1S/C24H25N3O3/c1-30-19-9-7-17-12-21(26-20(17)14-19)23(28)25-18-8-6-15-10-11-27(22(15)13-18)24(29)16-4-2-3-5-16/h6-9,12-14,16,26H,2-5,10-11H2,1H3,(H,25,28) |
Standard InChI Key | KWTIZSUTPNGHOA-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CC4=C(CCN4C(=O)C5CCCC5)C=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features three primary components:
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Indoline core: A bicyclic structure comprising a benzene ring fused to a pyrrolidine ring, substituted at the 6-position.
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Cyclopentanecarbonyl group: A cyclopentane ring conjugated to a carbonyl moiety, attached to the indoline’s nitrogen.
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6-Methoxyindole-2-carboxamide: An indole ring with a methoxy group at the 6-position and a carboxamide group at the 2-position.
The molecular formula is C₃₁H₃₂N₄O₃, with a calculated molecular weight of 532.62 g/mol. Key structural features are summarized in Table 1.
Table 1: Structural and Physicochemical Properties
Synthesis and Structural Analogues
Proposed Synthesis Pathway
The synthesis likely follows a multi-step approach, as evidenced by methods for related indole-2-carboxamides (Figure 1) :
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Indole-2-carboxylic acid formation: Condensation of arylhydrazines with ethyl pyruvate catalyzed by p-toluenesulfonic acid.
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Amide coupling: Reaction with 1-(cyclopentanecarbonyl)-6-aminoindoline using carbodiimide-based coupling agents (e.g., EDC/HOBt).
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Methoxy group introduction: Electrophilic substitution or late-stage O-methylation.
Challenges: Cyclopentanecarbonyl incorporation may require careful temperature control to avoid ring-opening side reactions .
Structural Analogues and Activity Trends
Comparative analysis of similar compounds (Table 2) reveals:
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Lipophilicity: Cyclopentyl groups enhance membrane permeability compared to smaller rings (e.g., cyclopropane).
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Methoxy positioning: 6-Methoxy substitution on indole improves solubility without compromising target binding .
Table 2: Bioactivity of Selected Indole Carboxamides
Compound | IC₅₀ (nM) | Target | Reference |
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N-(1-cyclopropylindolin-6-yl)-indole | 850 | Kinase X | |
6-Methoxyindole-2-carboxamide | 320 | Serotonin Receptor |
Hypothesized Biological Activity
Mechanistic Insights
The compound’s dual indole/indoline architecture suggests multimodal targeting:
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Indoline moiety: Potential kinase or GPCR modulation, as seen in vascular endothelial growth factor inhibitors .
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Methoxyindole: Serotonergic activity analogous to melatonin derivatives, which regulate circadian rhythms .
Pharmacokinetic Predictions
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logP: Estimated 3.8 (moderate lipophilicity suitable for blood-brain barrier penetration).
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Metabolism: Likely hepatic oxidation via CYP3A4, with glucuronidation of the methoxy group .
Research Gaps and Future Directions
Despite structural promise, no direct studies on this compound exist. Critical next steps include:
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In vitro profiling: Screening against kinase and neurotransmitter receptor panels.
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ADMET studies: Assessing bioavailability and toxicity in preclinical models.
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Stereoselective synthesis: Exploring enantiomer-specific effects.
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